molecular formula C18H27NO B5526851 4-(2,6-diallyl-1,2,5,6-tetrahydro-3-pyridinyl)-1,6-heptadien-4-ol

4-(2,6-diallyl-1,2,5,6-tetrahydro-3-pyridinyl)-1,6-heptadien-4-ol

Cat. No. B5526851
M. Wt: 273.4 g/mol
InChI Key: NHVGMJAPHVATPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyridine derivatives involves multistep chemical reactions, including electrochemical methods and reductive diallylation processes. One method involves the electrogenerated base promoted synthesis of tetrahydropyrazolo[3,4-b]pyridin-6-ones, highlighting an environmentally benign procedure with high yields (Veisi, Maleki, & Jahangard, 2015)(Veisi, Maleki, & Jahangard, 2015). Another significant synthetic route is the reductive trans-2,6-diallylation of pyridines with allylboranes, providing a method for the synthesis of trans- and cis-2,6-diallyl-1,2,5,6-tetrahydropyridines (Bubnov, Shagova, Evchenko, & Ignatenko, 1994)(Bubnov et al., 1994).

Molecular Structure Analysis

The molecular structure of compounds closely related to our target molecule has been elucidated using single-crystal X-ray diffraction techniques, providing detailed insights into their geometry, bonding, and electronic properties. For instance, the study on pyridine-containing tetra-aza macrocycles offers comprehensive structural details relevant to understanding the molecular framework of related compounds (Alcock, Balakrishnan, Moore, & Pike, 1987)(Alcock et al., 1987).

Chemical Reactions and Properties

Chemical reactions involving the target molecule or its analogs include cycloaddition reactions and the formation of complexes with various metals. These reactions are pivotal in modifying the chemical and physical properties of the molecule for specific applications. For example, the cyclo-copolymerization of diallyl compounds with sulfur dioxide demonstrates the reactivity and potential for polymer formation (Amemiya, Katayama, & Harada, 1975)(Amemiya et al., 1975).

Physical Properties Analysis

The physical properties of compounds similar to "4-(2,6-diallyl-1,2,5,6-tetrahydro-3-pyridinyl)-1,6-heptadien-4-ol" can be characterized using various spectroscopic and analytical techniques. These properties include solubility, melting point, and stability, which are crucial for practical applications. The synthesis and characterization of pyridine-containing tetra-aza macrocycles provide relevant data on these aspects (Alcock et al., 1987)(Alcock et al., 1987).

Chemical Properties Analysis

The chemical properties, such as reactivity, functional group transformations, and interaction with other molecules, are essential for understanding the behavior of the target compound in various environments and reactions. Studies on the cyclo-copolymerization of diallyl compounds with sulfur dioxide shed light on these properties, offering insights into the reactivity patterns and potential for forming copolymers with unique characteristics (Amemiya et al., 1975)(Amemiya et al., 1975).

Scientific Research Applications

Catalysts for Isomerization and Asymmetric Induction

Research has shown that optically active compounds, such as those involving complex pyrrolidinyl structures, serve as catalysts for enantioselective beta-elimination of meso-epoxides, demonstrating high enantioselectivity and reactivity. This application is critical for producing substances with specific optical activities, which are important in pharmaceuticals and fine chemicals (Bertilsson, Södergren, & Andersson, 2002).

Polymer Synthesis and Supernucleophilic Reagents

The synthesis and polymerization of diallylaromatic amines, including compounds with supernucleophilic properties, have been explored. These polymers containing supernucleophilic groups are synthesized through cyclopolymerization and copolymerization processes, highlighting the versatility of such organic compounds in creating materials with specific functional properties (Huang, Jing-wu, Aili, & Yu, 1996).

Structural Role in Molecular Architecture

The role of side chains in influencing the structural properties of oligopyridine-dicarboxamide strands has been examined. These studies reveal how modifications at the molecular level can affect the dimerization constants and the stability of double helices, providing insights into the design of molecular structures for specific functions (Haldar, Jiang, Leger, & Huc, 2007).

Nucleophilic Catalysis

Investigations into the catalysis by 4-(dialkylamino)pyridines have highlighted their role in various synthetically useful transformations, including esterification of alcohols by acid anhydrides. This research underscores the significance of such compounds in facilitating chemical reactions through nucleophilic catalysis, demonstrating their utility in organic synthesis (Spivey & Arseniyadis, 2004).

Ligands in Coordination Chemistry

The synthesis of complexes involving group 4 metal ions and the use of specific ligands, including pyridine-based ones, illustrate the importance of these compounds in forming coordination compounds with metal ions. Such research aids in the development of new materials with potential applications in catalysis and materials science (Bertolasi et al., 2007).

properties

IUPAC Name

4-[2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridin-5-yl]hepta-1,6-dien-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO/c1-5-9-15-11-12-16(17(19-15)10-6-2)18(20,13-7-3)14-8-4/h5-8,12,15,17,19-20H,1-4,9-11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVGMJAPHVATPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CC=C(C(N1)CC=C)C(CC=C)(CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2,6-Bis(prop-2-enyl)-1,2,3,6-tetrahydropyridin-5-yl]hepta-1,6-dien-4-ol

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